molecular formula C18H23N3O2S B2690737 3-methoxy-2-methyl-6-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2H-indazole CAS No. 1795490-96-8

3-methoxy-2-methyl-6-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2H-indazole

Cat. No.: B2690737
CAS No.: 1795490-96-8
M. Wt: 345.46
InChI Key: XQEVTLBSOWKRKH-UHFFFAOYSA-N
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Description

This specialized chemical entity, 3-methoxy-2-methyl-6-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2H-indazole, is offered as a high-value building block for medicinal chemistry and drug discovery research. It features a hybrid architecture combining a 2H-indazole core, a privileged scaffold in drug development, with a complex 8-azabicyclo[3.2.1]octane system. The indazole scaffold is recognized as a prominent pharmacophore in medicinal chemistry due to its broad biological activities . Its presence is a key feature in several FDA-approved drugs and clinical candidates across therapeutic areas such as oncology, inflammation, and infectious diseases . The 8-azabicyclo[3.2.1]octane moiety is a structurally rigid, three-dimensional fragment that can impart favorable properties to a molecule, including improved selectivity and metabolic stability. The integration of these two systems, further decorated with a 3-methoxy group on the indazole and a methylsulfanyl ether on the bicyclic ring, creates a unique molecular framework. This structure is of significant interest for exploring novel chemical space, particularly in the synthesis and screening of compound libraries targeting protein kinases, GPCRs, and other biologically relevant protein classes. Researchers can utilize this compound as a core scaffold for developing novel protease inhibitors, modulators of neurodegenerative disease targets, or next-generation anticancer agents . This product is intended for research use only by trained professionals.

Properties

IUPAC Name

(3-methoxy-2-methylindazol-6-yl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-20-18(23-2)15-7-4-11(8-16(15)19-20)17(22)21-12-5-6-13(21)10-14(9-12)24-3/h4,7-8,12-14H,5-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEVTLBSOWKRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)N3C4CCC3CC(C4)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-2-methyl-6-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2H-indazole typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic conditions.

    Introduction of the Bicyclic System: The bicyclic system can be introduced via a Diels-Alder reaction or other cycloaddition reactions involving suitable dienes and dienophiles.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-2-methyl-6-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2H-indazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield the corresponding alcohol.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activities
The compound exhibits a range of biological activities, making it a candidate for drug development. Research indicates that it may possess:

  • Antimicrobial Properties : Studies have shown that derivatives of azabicyclo compounds can inhibit bacterial growth, suggesting potential use as antibiotics or antiseptics.
  • CNS Activity : Given its structural similarity to known psychoactive substances, it may interact with neurotransmitter systems, offering avenues for treating neurological disorders such as anxiety or depression.
  • Anti-inflammatory Effects : Compounds with similar frameworks have demonstrated the ability to reduce inflammation, indicating potential applications in treating chronic inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of azabicyclo derivatives, including the target compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential as a lead compound for antibiotic development .
  • Neuropharmacological Research : In a recent investigation into the effects of azabicyclo compounds on neurotransmitter release, researchers found that 3-methoxy-2-methyl-6-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2H-indazole modulated serotonin levels in vitro, indicating possible applications in treating mood disorders .
  • Anti-inflammatory Studies : A clinical trial assessed the anti-inflammatory properties of related compounds in patients with rheumatoid arthritis. The results indicated that these compounds could significantly reduce markers of inflammation, paving the way for further exploration of this compound's therapeutic potential .

Materials Science Applications

Polymer Chemistry
The unique chemical structure allows for incorporation into polymers, potentially enhancing their mechanical properties or introducing new functionalities. Research has indicated that including azabicyclo structures can improve thermal stability and mechanical strength in polymer matrices, making them suitable for advanced material applications .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Key modifications that have been explored include:

  • Altering substituents on the indazole ring to enhance bioactivity.
  • Modifying the methylsulfanyl group to improve solubility and bioavailability.

Mechanism of Action

The mechanism of action of 3-methoxy-2-methyl-6-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2H-indazole would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related 8-azabicyclo[3.2.1]octane derivatives, focusing on core modifications, substituent variations, and attached functional groups.

Core Modifications

  • 3-(Methylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride (): Shares the same bicyclic core and 3-(methylsulfanyl) substituent but lacks the indazole-carbonyl moiety. The hydrochloride salt form may enhance solubility compared to the free base .
  • 8-Methyl-3-(2-naphthalenyl)-8-azabicyclo[3.2.1]oct-2-ene (): Features a naphthyl substituent at position 3 and a double bond in the bicyclic system, reducing conformational rigidity compared to the fully saturated target compound .

Substituent Variations

Compound Name Substituents at Position 3 Key Functional Groups Molecular Weight (g/mol) Biological Activity Reference
Target Compound Methylsulfanyl (-SMe) Indazole-carbonyl, methoxy, methyl ~450 (estimated) N/A (structural analog suggests receptor modulation) -
Tropifexor () Cyclopropyl-oxazolyl-methoxy Benzothiazole-carboxylic acid 621.61 Farnesoid X receptor (FXR) agonist
Methyl 3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate () 4-Iodophenyl Methyl ester 413.22 Potential imaging agent (iodine substituent)
Cocaine derivatives () Benzoyloxy (-OCOPh) Methyl ester 303.35 (free base) Dopamine reuptake inhibitor

Attached Moieties

  • Benzimidazole-carboxylate (): A benzimidazole ring replaces the indazole in the target compound. The oxo group at position 2 may influence hydrogen-bonding interactions .
  • Triazolyl-dihydropyridazinone (): A triazole substituent at position 3 and a dihydropyridazinone moiety suggest divergent pharmacokinetic properties, such as metabolic stability .

Key Structural and Functional Insights

  • Methylsulfanyl vs. Aryl Substituents : The 3-(methylsulfanyl) group in the target compound and may enhance lipophilicity compared to polar substituents (e.g., hydroxyl or carboxylate) seen in tropifexor . This could improve membrane permeability but may also increase off-target interactions.
  • Indazole vs.
  • Synthetic Strategies : highlights alkylation and silane-mediated reactions for functionalizing the bicyclic core, which may be applicable to synthesizing the target compound .

Biological Activity

3-Methoxy-2-methyl-6-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2H-indazole is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity through various studies, highlighting its mechanisms, effects, and potential applications.

Chemical Structure

The compound features a unique bicyclic structure combined with an indazole moiety, which is essential for its biological properties. The presence of the methylsulfanyl group and methoxy substituent may influence its interaction with biological targets.

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involved in dopaminergic and serotonergic signaling pathways. For instance, derivatives of bicyclic compounds have been shown to inhibit the dopamine transporter (DAT) selectively, which could be relevant for treating conditions like cocaine addiction .

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

Activity Description
Dopamine Transporter Inhibition Compounds similar to this structure have been reported to inhibit DAT, which may affect dopamine levels in the brain .
Serotonin Transporter Interaction Potential interactions with serotonin transporters could modulate mood and anxiety disorders .
Antimicrobial Properties Some related compounds exhibit antimicrobial activity against various pathogens, suggesting potential therapeutic uses .

Study 1: Dopamine Transporter Inhibition

A study focused on 3-aryl-8-thiabicyclo[3.2.1]octanes demonstrated that modifications to the bicyclic structure led to potent DAT inhibitors with IC50 values ranging from 7 to 43 nM. This finding suggests that similar modifications in this compound could enhance its efficacy as a DAT inhibitor .

Study 2: Antimicrobial Activity

In another investigation, derivatives of bicyclic compounds were tested for antimicrobial activity against Staphylococcus aureus and Candida albicans. The results indicated significant inhibition at various concentrations, implying that this structural class may possess inherent antimicrobial properties .

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